molecular formula C3H5NO B13069884 (r)-2-Hydroxypropanenitrile

(r)-2-Hydroxypropanenitrile

Cat. No.: B13069884
M. Wt: 71.08 g/mol
InChI Key: WOFDVDFSGLBFAC-GSVOUGTGSA-N
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Description

(R)-2-Hydroxypropanenitrile (CAS: N/A; synonyms: Acetaldehyde cyanohydrin, Lactonitrile) is a chiral cyanohydrin with the molecular formula C₃H₅NO and a molecular weight of 85.08 g/mol. It is characterized by a hydroxyl (-OH) and nitrile (-CN) group on adjacent carbons, with the (R)-configuration at the chiral center. This compound is highly reactive due to its functional groups, enabling its use in organic synthesis, particularly in Strecker amino acid synthesis and pharmaceutical intermediates .

Properties

Molecular Formula

C3H5NO

Molecular Weight

71.08 g/mol

IUPAC Name

(2R)-2-hydroxypropanenitrile

InChI

InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3/t3-/m1/s1

InChI Key

WOFDVDFSGLBFAC-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C#N)O

Canonical SMILES

CC(C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-Hydroxypropanenitrile can be synthesized through several methods. One common method involves the reaction of acetone with hydrogen cyanide in the presence of a chiral catalyst. This reaction produces ®-2-Hydroxypropanenitrile with high enantiomeric purity. The reaction conditions typically include low temperatures and the use of a solvent such as methanol or ethanol.

Industrial Production Methods

In industrial settings, ®-2-Hydroxypropanenitrile is produced using similar methods but on a larger scale. The process involves the continuous addition of hydrogen cyanide to acetone in a reactor, followed by purification steps to isolate the desired product. The use of chiral catalysts is crucial to ensure the production of the ®-enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Produces carboxylic acids.

    Reduction: Yields primary amines.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

(r)-2-Hydroxypropanenitrile is part of a broader class of nitrile-containing compounds that have gained traction in pharmaceutical research due to their diverse biological activities. Nitriles are known to enhance the pharmacological properties of drugs by improving binding affinity and pharmacokinetic profiles .

  • Targeted Therapeutics : The incorporation of nitrile groups into drug candidates has been shown to facilitate interactions with biological targets, potentially leading to improved efficacy against various diseases. For example, drugs containing nitrile moieties have been utilized in treating conditions such as hypertension and cancer .

Antihypertensive Activity

Research has indicated that certain nitrile-containing compounds can activate K_ATP channels, leading to vasodilation and reduced blood pressure. (r)-2-Hydroxypropanenitrile's structural characteristics may contribute to similar antihypertensive effects, warranting further investigation into its therapeutic potential .

Cancer Therapeutics

The potential application of (r)-2-hydroxypropanenitrile in cancer treatment is notable. Nitriles have been linked to the development of novel anticancer agents that target specific pathways involved in tumor growth and metastasis. Ongoing clinical trials are exploring the efficacy of such compounds in managing HER2-positive breast cancer and other malignancies .

Industrial Applications

In addition to its pharmaceutical uses, (r)-2-hydroxypropanenitrile serves as a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it useful in producing other complex molecules utilized across different industries.

  • Chemical Synthesis : The compound can be employed as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility allows for modifications that can lead to the development of new compounds with desired properties .

Mechanism of Action

The mechanism of action of ®-2-Hydroxypropanenitrile involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to other bioactive compounds. The pathways involved in its action include enzymatic reactions that convert it into active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares (R)-2-Hydroxypropanenitrile with four structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Chirality CAS Number
(R)-2-Hydroxypropanenitrile C₃H₅NO 85.08 -OH, -CN (R)-configuration N/A
Acetone Cyanohydrin C₄H₇NO 85.104 -OH, -CN, -CH₃ Non-chiral (geminal diol structure) 75-86-5
(R)-(+)-2-Hydroxy-2-phenylpropanenitrile C₉H₉NO 147.18 -OH, -CN, -C₆H₅ (phenyl) (R)-configuration 169221-14-1
(2R)-2-Aminopropanenitrile hydrochloride C₃H₇ClN₂ 106.55 -NH₂, -CN, -Cl (as HCl salt) (R)-configuration 1385022-43-4
2-(2-Chlorophenyl)-2-(propylamino)propanenitrile C₁₂H₁₅ClN₂ 222.71 -Cl, -CN, -NH-C₃H₇ (propylamino) Chiral center N/A
Key Observations:
  • Functional Group Diversity: While (R)-2-Hydroxypropanenitrile has only -OH and -CN groups, its analogs incorporate additional substituents (e.g., phenyl, amino, chlorine) that alter reactivity and applications.
  • Chirality: All listed compounds except acetone cyanohydrin exhibit chirality, which is critical in pharmaceutical synthesis for enantioselectivity.
  • Molecular Weight: The phenyl-substituted derivative (C₉H₉NO) has the highest molecular weight due to the aromatic ring, impacting solubility and metabolic stability .

Physico-Chemical Properties

  • (R)-2-Hydroxypropanenitrile : Polar and hygroscopic due to -OH and -CN groups; prone to decomposition under acidic conditions to release hydrogen cyanide (HCN), requiring careful handling .
  • Acetone Cyanohydrin: Similar reactivity but less chiral; widely used in methyl methacrylate production. Its geminal diol structure reduces steric hindrance compared to (R)-2-Hydroxypropanenitrile .
  • (R)-(+)-2-Hydroxy-2-phenylpropanenitrile : The phenyl group enhances lipophilicity, making it suitable for hydrophobic reaction environments. Reported in 10 synthetic routes for chiral drug intermediates .
  • (2R)-2-Aminopropanenitrile hydrochloride: The amino group and HCl salt increase water solubility and stability, favoring its use in peptide synthesis .

Biological Activity

(R)-2-Hydroxypropanenitrile , also known as (2R)-2-hydroxypropanenitrile, is an organic compound characterized by its hydroxyl (-OH) and nitrile (-CN) functional groups attached to a propan-2-ol backbone. Its molecular formula is C3_3H7_7NO, with a molecular weight of 71.08 g/mol. The compound is notable for its chirality, leading to two enantiomers: (R)- and (S)-2-hydroxypropanenitrile, which can exhibit different biological activities due to their stereochemistry.

The biological activity of (R)-2-hydroxypropanenitrile has been explored primarily in the context of its potential therapeutic applications and metabolic pathways. The compound can participate in various biochemical reactions, including nucleophilic additions, which are essential in organic synthesis and may contribute to its biological effects.

  • Nucleophilic Addition Reactions : The addition of hydrogen cyanide to aldehydes and ketones produces hydroxynitriles like (R)-2-hydroxypropanenitrile. This reaction is significant in organic chemistry, as it leads to the formation of chiral centers that can influence the biological properties of the resulting compounds .
  • Enzymatic Interactions : Studies have indicated that (R)-2-hydroxypropanenitrile may interact with specific enzymes, potentially modulating their activity. For instance, lipase PS-D has been shown to effectively catalyze reactions involving β-hydroxy nitriles, suggesting that (R)-2-hydroxypropanenitrile could be involved in enzymatic pathways that affect lipid metabolism or other physiological processes .

Case Studies and Research Findings

Several studies have focused on the biological implications of (R)-2-hydroxypropanenitrile:

  • Lipase Catalysis : Research demonstrated that lipase PS-D-mediated reactions involving (R)-2-hydroxypropanenitrile resulted in high enantioselectivity and conversion rates. For example, in a study where various substrates were tested, lipase PS-D showed remarkable efficiency with (R)-2-hydroxypropanenitrile derivatives, achieving conversion rates exceeding 90% in some cases .
  • Toxicological Assessments : Toxicological studies have assessed the safety profile of (R)-2-hydroxypropanenitrile. It has been noted that while the compound exhibits some biological activity, its toxicity levels remain within acceptable limits for potential therapeutic applications. Further research is necessary to fully elucidate its safety profile across different biological systems .

Comparative Analysis

The following table summarizes key findings related to the biological activity of (R)-2-hydroxypropanenitrile compared to its enantiomer and related compounds:

CompoundBiological ActivityEnantioselectivityToxicity Level
(R)-2-HydroxypropanenitrileModerate enzymatic activity; potential therapeutic usesHighLow
(S)-2-HydroxypropanenitrileVaries significantly; less studiedModerateVariable
2-HydroxybutanenitrileSimilar functional groups; higher carbon chainLowModerate

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